molecular formula C19H16BrN3O2 B11242150 3-bromo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide

3-bromo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B11242150
M. Wt: 398.3 g/mol
InChI Key: OEKDABCQEDDXHD-UHFFFAOYSA-N
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Description

3-bromo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a phenylpyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps:

    Formation of the phenylpyridazinyl moiety: This can be achieved through the reaction of 6-phenylpyridazine with appropriate reagents.

    Attachment of the ethyl linker: The phenylpyridazinyl compound is then reacted with an ethylating agent to introduce the ethyl linker.

    Bromination: The final step involves the bromination of the benzamide group to introduce the bromine atom.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives of the original compound.

    Coupling Reactions: Coupled products with various aryl or alkyl groups.

Scientific Research Applications

3-bromo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is unique due to the presence of the phenylpyridazinyl moiety, which imparts specific chemical and biological properties that are distinct from other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H16BrN3O2

Molecular Weight

398.3 g/mol

IUPAC Name

3-bromo-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide

InChI

InChI=1S/C19H16BrN3O2/c20-16-8-4-7-15(13-16)19(24)21-11-12-25-18-10-9-17(22-23-18)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,21,24)

InChI Key

OEKDABCQEDDXHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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